BenchChemオンラインストアへようこそ!

(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone

Anti-proliferative Esophageal Cancer 1,4-Thiazepine

(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone is a synthetic, heterocyclic small molecule classified as a benzo[d][1,3]dioxole-fused 1,4-thiazepine derivative. It features a 1,4-thiazepane core substituted with a piperonyl (benzo[d][1,3]dioxole) group and a thiophene-3-carbonyl moiety.

Molecular Formula C17H17NO3S2
Molecular Weight 347.45
CAS No. 1705979-30-1
Cat. No. B2572282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone
CAS1705979-30-1
Molecular FormulaC17H17NO3S2
Molecular Weight347.45
Structural Identifiers
SMILESC1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CSC=C4
InChIInChI=1S/C17H17NO3S2/c19-17(13-4-7-22-10-13)18-5-3-16(23-8-6-18)12-1-2-14-15(9-12)21-11-20-14/h1-2,4,7,9-10,16H,3,5-6,8,11H2
InChIKeyTYSDBLBPKPJCQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Insights on (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone (CAS 1705979-30-1): Core Structure and Class


(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone is a synthetic, heterocyclic small molecule classified as a benzo[d][1,3]dioxole-fused 1,4-thiazepine derivative. It features a 1,4-thiazepane core substituted with a piperonyl (benzo[d][1,3]dioxole) group and a thiophene-3-carbonyl moiety . Compounds in this class are constructed via a molecular hybridization strategy, combining two bioactive heterocyclic scaffolds to potentially generate synergistic pharmacological properties, particularly in oncology research . Its primary value proposition in procurement lies in its distinct combination of pharmacophoric elements, which differentiates it from other 1,4-thiazepine or benzodioxole-based building blocks.

Critical Differentiation: Why Generic 1,4-Thiazepines Cannot Replace (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone


In-class substitution is unreliable because the biological activity of benzo[d][1,3]dioxole-fused 1,4-thiazepines is highly sensitive to the nature of the N-acyl substituent. A structure-activity relationship (SAR) study showed that changing the acyl group significantly altered anti-proliferative potency, with the most active analog (compound 4e) demonstrating IC50 values 2–3 times lower than 5-Fluorouracil . Furthermore, the electronic and steric properties of the thiophene ring in this specific compound, compared to other heterocyclic or substituted phenyl analogs, are expected to influence target binding, metabolic stability, and toxicity profiles, making simple substitution a risk for inconsistent results in biological assays .

Quantitative Differentiation Evidence for (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone


Class-Level Antiproliferative Potency Against Esophageal Cancer Cell Lines

While direct data for this specific compound is unavailable in non-proprietary literature, the class to which it belongs demonstrates significant antitumor potential. The most potent analog in the series, compound 4e, showed IC50 values of 8.23 µM (Ec9706) and 16.22 µM (Eca109), outperforming the standard chemotherapy agent 5-Fluorouracil by a factor of 2.8 and 1.9, respectively . This class-level inference supports a baseline expectation of anti-proliferative activity, with the thiophene-3-carbonyl substituent potentially offering a distinct selectivity or potency profile that requires direct experimental confirmation.

Anti-proliferative Esophageal Cancer 1,4-Thiazepine

Physicochemical and Drug-Likeness Differentiation vs. Triazole Analog

A comparative analysis of computed physicochemical properties with a close structural analog, (7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone (PubChem CID 90630515), reveals critical differences. The thiophene analog (target compound) has a lower molecular weight (347.45 g/mol) and a reduced hydrogen bond acceptor count compared to the triazole analog (MW: 408.5 g/mol, 6 HBA) . This results in a lower topological polar surface area and potentially superior membrane permeability, a key advantage for intracellular targets.

Drug-Likeness Physicochemical Properties ADME Prediction

Synthetic Tractability and Building Block Utility

The compound's availability with a typical purity of ≥95% from multiple vendors positions it as a practical building block for high-throughput medicinal chemistry. In contrast, many closely related analogs (e.g., the benzothiazole or trifluoromethylphenyl derivatives) often require custom synthesis, leading to longer lead times and higher costs. While not a biological differentiator, this supply chain reliability is a quantifiable procurement advantage, enabling efficient library synthesis and SAR exploration .

Building Block Parallel Synthesis Medicinal Chemistry

High-Value Application Scenarios for (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone in Drug Discovery


Oncology Lead Generation: Esophageal and Squamous Cell Carcinoma Programs

Leveraging the class-level anti-proliferative activity established for benzo[d][1,3]dioxole-fused 1,4-thiazepines , this compound serves as a strategic starting point for medicinal chemistry campaigns targeting esophageal cancers. Its thiophene moiety can be systematically varied to improve upon the 8.23 µM IC50 benchmark set by the lead compound 4e, aiming for enhanced selectivity and in vivo efficacy.

CNS Drug Discovery Programs Requiring High Membrane Permeability

The compound's favorably low molecular weight and reduced hydrogen bonding capacity, relative to a triazole analog , makes it a preferred scaffold for designing blood-brain barrier penetrant candidates. Procurement should prioritize this compound when the target is intracellular or within the CNS, where physicochemical constraints are stringent.

Accelerated Parallel Synthesis and SAR Exploration

For laboratories requiring rapid, cost-effective library production, the ready commercial availability and defined purity of this compound enable immediate use in parallel amide coupling or reductive amination reactions. This avoids the synthetic bottleneck associated with custom analogs, supporting faster iteration of structure-activity relationship studies.

Quote Request

Request a Quote for (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.